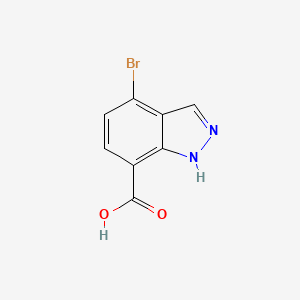

4-Bromo-1H-indazole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQCUITUMSVVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928754-98-6 | |

| Record name | 4-bromo-2H-indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Synthetic Routes

Bromination of Indazole Precursors

The most widely reported method involves bromination of 1H-indazole or its derivatives.

Direct Bromination with Elemental Bromine

In a typical procedure, 1H-indazole-7-carboxylic acid is dissolved in acetic acid and treated with bromine (Br₂) at 80–100°C for 6–12 hours. The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the electron-rich 4-position due to the directing effects of the adjacent pyrazole nitrogen.

Reaction Conditions

- Solvent : Glacial acetic acid

- Temperature : 80–100°C

- Yield : 60–75%

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to elemental bromine. A mixture of 1H-indazole-7-carboxylic acid and NBS in dimethylformamide (DMF) reacts at room temperature for 24 hours, achieving 65–80% yield. Radical intermediates are proposed, with DMF stabilizing the succinimide byproduct.

Carboxylation Strategies

Modern Catalytic Methods

Transition Metal-Catalyzed C-H Functionalization

Recent advances leverage rhodium(III) and palladium(II) catalysts for direct C-H bromination and carboxylation. For example:

Rh(III)-Catalyzed Bromination

A mixture of 1H-indazole-7-carboxylic acid, NBS, and [Cp*RhCl₂]₂ in dichloroethane at 60°C achieves 85% yield. The mechanism involves Rh(III)-mediated C-H activation, followed by bromine transfer from NBS.

Palladium-Mediated Carboxylation

Pd(OAc)₂ catalyzes the reaction between 4-bromo-1H-indazole and CO₂ in the presence of cesium carbonate (Cs₂CO₃), yielding the acid at 70°C with 70% efficiency.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance safety and yield. For instance, bromination using Br₂ in a microreactor (residence time: 2 minutes) achieves 90% conversion, minimizing decomposition.

Optimization and Challenges

Regioselectivity Control

Competing bromination at positions 4 and 6 is mitigated by:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 4-bromination due to stabilized transition states.

- Catalytic Additives : Silver nitrate (AgNO₃) suppresses di-bromination by sequestering excess Br⁻ ions.

Purification Techniques

The carboxylic acid’s polarity complicates isolation. Common methods include:

- Acid-Base Extraction : Partitioning between aqueous NaOH and ethyl acetate.

- Crystallization : Recrystallization from ethanol/water mixtures (purity >98%).

Comparative Analysis of Synthetic Methods

Applications in Drug Discovery

The compound serves as a precursor for kinase inhibitors (e.g., c-Met inhibitors) and antiviral agents. Its carboxylic acid group facilitates salt formation, enhancing bioavailability.

Q & A

Q. What are the key structural and physicochemical properties of 4-Bromo-1H-indazole-7-carboxylic acid?

The compound has the molecular formula C₈H₅BrN₂O₂ , a molecular weight of 241.05 g/mol , and CAS numbers 875306-81-3 and 1928754-98-6 (note discrepancies in CAS entries, which may reflect synthesis route variations or registry updates). Key functional groups include a carboxylic acid at position 7, a bromine substituent at position 4, and an indazole core. Solubility in polar solvents (e.g., DMSO, methanol) is moderate, but exact values depend on purity and crystallinity .

Methodological Insight : Characterize purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H/¹³C NMR (δ ~12.5 ppm for indazole NH, δ ~170 ppm for carboxylic acid carbon). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves bromination of 1H-indazole-7-carboxylic acid using N-bromosuccinimide (NBS) in DMF at 80°C. Alternatively, cyclization of brominated precursors (e.g., 2-amino-5-bromobenzoic acid derivatives) with nitrous acid can yield the indazole core. Post-synthetic purification often requires recrystallization from ethanol/water mixtures .

Methodological Insight : Optimize bromination efficiency by monitoring reaction progress via thin-layer chromatography (TLC) . Use anhydrous conditions to minimize hydrolysis of the carboxylic acid group.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planarity of the indazole ring and hydrogen-bonding interactions between the carboxylic acid and NH groups. Refinement using SHELXL (via Olex2 or similar software) allows precise modeling of thermal displacement parameters and detection of potential disorder in the bromine substituent .

Methodological Insight : Grow crystals via slow evaporation in dimethyl sulfoxide (DMSO)/ethyl acetate . Resolve data contradictions (e.g., bond-length anomalies) by cross-referencing with density functional theory (DFT) -optimized geometries .

Q. How do solvent systems influence the compound’s reactivity in cross-coupling reactions?

The carboxylic acid group’s acidity (pKa ~4.5) enables deprotonation in polar aprotic solvents (e.g., DMF, DMSO), facilitating Pd-catalyzed Suzuki-Miyaura couplings at the bromine site. However, competitive coordination of the indazole NH to palladium can occur, requiring ligand screening (e.g., XPhos, SPhos) to suppress side reactions .

Methodological Insight : Monitor coupling efficiency via LC-MS and optimize reaction conditions using design of experiments (DoE) to balance temperature, base (e.g., K₂CO₃), and solvent polarity.

Q. How can researchers address discrepancies in reported solubility or stability data?

Contradictions in solubility (e.g., DMSO vs. water) may arise from polymorphism or residual solvents in commercial batches. Use dynamic vapor sorption (DVS) to assess hygroscopicity and thermogravimetric analysis (TGA) to quantify solvent content. For stability studies, employ accelerated degradation tests under acidic/alkaline conditions (pH 1–13) .

Methodological Insight : Validate stability via UV-Vis spectroscopy (tracking absorbance at λ_max ~270 nm) and correlate with HPLC purity profiles over time.

Q. What strategies enhance the compound’s bioavailability in pharmacological assays?

While not inherently cell-permeable due to the carboxylic acid group, prodrug derivatization (e.g., esterification of the acid) or formulation with lipid-based nanoparticles can improve membrane penetration. Assess bioavailability using Caco-2 cell monolayers or PAMPA assays .

Methodological Insight : Screen ester prodrugs (e.g., methyl or ethyl esters) for hydrolytic stability in plasma using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting CAS registry entries for this compound?

Discrepancies in CAS numbers (e.g., 875306-81-3 vs. 1928754-98-6 ) may reflect distinct synthesis pathways (e.g., bromination vs. cyclization routes) or registry updates. Cross-check with supplier COAs and validate via independent synthesis .

Methodological Insight : Use Cheminformatics tools (e.g., SciFinder, Reaxys) to trace publication histories linked to each CAS entry and identify authoritative sources.

Q. Why might crystallographic data conflict with computational modeling results?

Differences between SC-XRD and DFT-optimized structures often arise from crystal packing forces (e.g., hydrogen-bonding networks) absent in gas-phase calculations. Perform periodic DFT simulations (e.g., using VASP) to account for lattice effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.